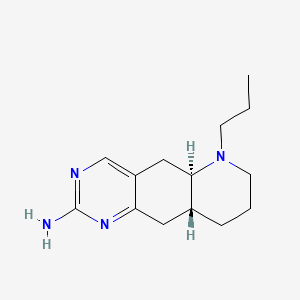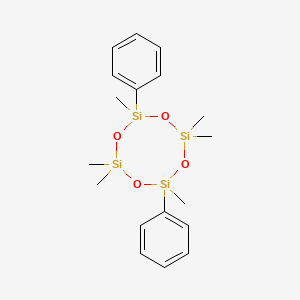
Quinelorane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Quinelorane involves several steps, typically starting with the preparation of the core structure, followed by functional group modifications. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, using catalysts and specific reaction environments to facilitate the process .
Análisis De Reacciones Químicas
Quinelorane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: This compound can undergo substitution reactions where different functional groups are introduced or replaced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions
Aplicaciones Científicas De Investigación
Quinelorane has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study dopamine receptor interactions and the effects of dopamine agonists.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors.
Mecanismo De Acción
Quinelorane exerts its effects by binding to and activating D2 and D3 dopamine receptors . This activation leads to a cascade of intracellular events, including the modulation of neurotransmitter release and changes in neuronal excitability. The molecular targets include the dopamine receptors themselves, and the pathways involved are primarily those related to dopamine signaling .
Comparación Con Compuestos Similares
Quinelorane is often compared with other dopamine agonists such as quinpirole and 7-hydroxy-dipropylaminotetralin (7-OH-DPAT) . While all these compounds target dopamine receptors, this compound is unique in its high selectivity and potency for the D2 and D3 receptors . This selectivity makes it particularly useful in research focused on these specific receptor subtypes.
Similar Compounds
- Quinpirole
- 7-hydroxy-dipropylaminotetralin (7-OH-DPAT)
- Bromocriptine
- Pergolide
This compound’s unique profile as a highly selective D2 and D3 receptor agonist sets it apart from these similar compounds, making it a valuable tool in neuropharmacological research .
Propiedades
Número CAS |
97466-90-5 |
|---|---|
Fórmula molecular |
C14H22N4 |
Peso molecular |
246.35 g/mol |
Nombre IUPAC |
(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine |
InChI |
InChI=1S/C14H22N4/c1-2-5-18-6-3-4-10-7-12-11(8-13(10)18)9-16-14(15)17-12/h9-10,13H,2-8H2,1H3,(H2,15,16,17)/t10-,13-/m1/s1 |
Clave InChI |
TUFADSGTJUOBEH-ZWNOBZJWSA-N |
SMILES |
CCCN1CCCC2C1CC3=CN=C(N=C3C2)N |
SMILES isomérico |
CCCN1CCC[C@H]2[C@H]1CC3=CN=C(N=C3C2)N |
SMILES canónico |
CCCN1CCCC2C1CC3=CN=C(N=C3C2)N |
Apariencia |
Solid powder |
| 97466-90-5 98524-57-3 |
|
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
5,5a,6,7,8,9a,10-octahydro-6-propylpyrimido(4,5-g)quinolin-2-amine LY 137157 LY 163502 LY 175877 LY-163502 quinelorane |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4aS,10bS)-4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B1678606.png)
![(2S)-2-[[(2S)-2-[[(2R,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-[3-[(2,6-dichlorophenyl)methyl]-4-hydroxyphenyl]propanoyl]amino]-3-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B1678611.png)



![N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide](/img/structure/B1678615.png)





